molecular formula C26H26N2O5 B11983838 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 303087-97-0

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11983838
CAS No.: 303087-97-0
M. Wt: 446.5 g/mol
InChI Key: JUUZPCXGGMCJNW-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C30H34N2O6 and a molecular weight of 518.615 g/mol . This compound is known for its unique structure, which includes a butoxyphenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-butoxyphenol, which is then reacted with acetic anhydride to form 4-butoxyphenyl acetate. This intermediate is further reacted with hydrazine hydrate to produce 4-butoxyphenyl hydrazine. The final step involves the reaction of 4-butoxyphenyl hydrazine with benzoyl chloride to yield the target compound .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments made for larger-scale production.

Chemical Reactions Analysis

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the butoxyphenoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential. It is being explored for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: While not widely used in industrial applications, the compound’s unique properties make it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

These similar compounds highlight the structural diversity and potential for modification within this class of molecules. The unique combination of functional groups in this compound makes it a valuable compound for research and development.

Properties

CAS No.

303087-97-0

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H26N2O5/c1-2-3-17-31-22-13-15-23(16-14-22)32-19-25(29)28-27-18-20-9-11-24(12-10-20)33-26(30)21-7-5-4-6-8-21/h4-16,18H,2-3,17,19H2,1H3,(H,28,29)/b27-18+

InChI Key

JUUZPCXGGMCJNW-OVVQPSECSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.